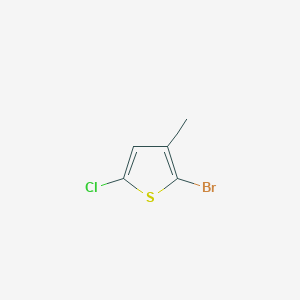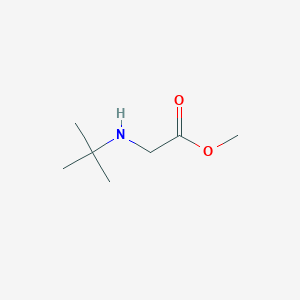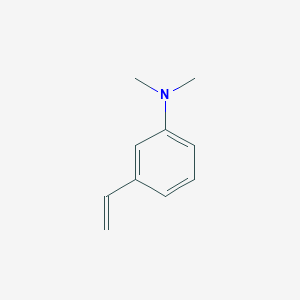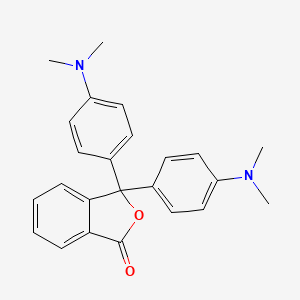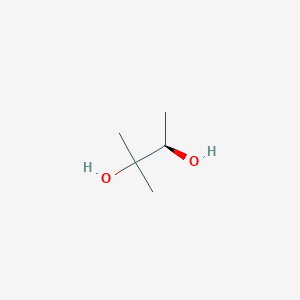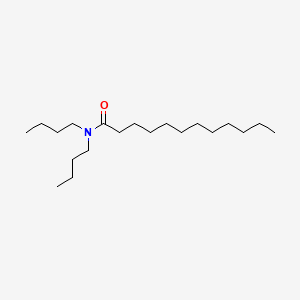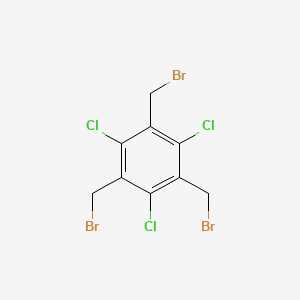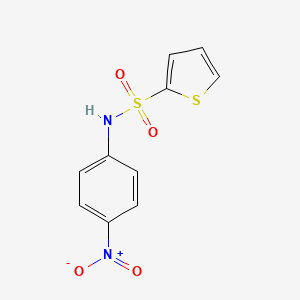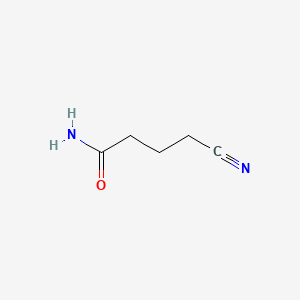
4-Cyanobutanamide
Übersicht
Beschreibung
4-Cyanobutanamide is a chemical compound with the molecular formula C5H8N2O. It has an average mass of 112.130 Da and a monoisotopic mass of 112.063660 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanamide backbone with a cyanide group attached to the fourth carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 375.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 28.7±0.3 cm3, and a polar surface area of 67 Å2 .Wissenschaftliche Forschungsanwendungen
Novel Derivative Synthesis
4-Cyanobutanamide derivatives are synthesized from 2-amino-4,5-dihydro-3-furancarbonitriles through a ring-opening reaction with various carboxylic acids under solvent-free conditions. This novel preparation method expands the range of available cyanobutanamide derivatives for various applications (Maruoka, Okabe, & Yamagata, 2008).
Metabolic Engineering and Biomaterial Production
In metabolic engineering, cyanobacteria have been genetically modified to produce biomaterials like poly-3-hydroxybutyrate and poly-3-hydroxybutyrate-co-4-hydroxybutyrate, using intermediates including this compound. These advances demonstrate the potential of cyanobacteria for future metabolic engineering based on newly discovered metabolites (Zhang, Liu, & Bryant, 2015).
Corrosion Inhibition
Research has investigated the impact of synthetic acrylamide derivatives, including 2-cyanoacrylamides, as corrosion inhibitors for metals in acidic solutions. These compounds show potential as effective inhibitors, offering a new approach to protecting metals from corrosion (Abu-Rayyan et al., 2022).
Pharmaceutical Intermediate Synthesis
This compound derivatives are important in pharmaceutical chemistry, serving as intermediates in the synthesis of various drugs and therapeutic compounds. Improvements in their synthetic routes enhance efficiency and reduce environmental harm, furthering their utility in drug development (Yu, 2012).
Wound Healing and Biomedical Materials
Studies comparing cyanoacrylate and 4-META resin for wound healing have shown that covering skin defects with certain cyanobutanamide derivatives promotes faster and more effective healing compared to traditional methods. This suggests a new approach in the field of wound care and biomedical materials (Kidokoro et al., 2016).
Eigenschaften
IUPAC Name |
4-cyanobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-4-2-1-3-5(7)8/h1-3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMAWNBVHVQDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336514 | |
| Record name | 4-cyanobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53897-27-1 | |
| Record name | 4-cyanobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



